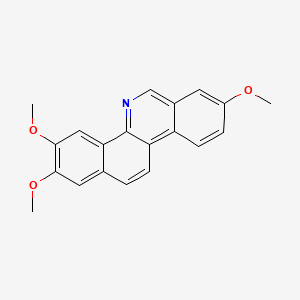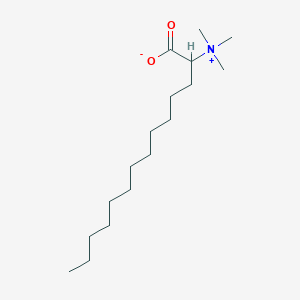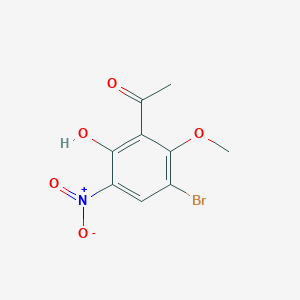
2,3,8-Trimethoxybenzo(c)phenanthridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,8-Trimethoxybenzo©phenanthridine is a chemical compound with the molecular formula C20H17NO3. It belongs to the class of benzo[c]phenanthridine derivatives, which are known for their diverse biological activities. This compound contains a complex structure with multiple aromatic rings and methoxy groups, making it an interesting subject for chemical and biological research .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,8-Trimethoxybenzo©phenanthridine can be achieved through various methods. One common approach involves the intramolecular cyclization of diazo-tethered alkynes followed by intermolecular cyclization with nitriles. This method uses homogeneous gold catalysis to facilitate the formation of C-N and C-C bonds . Another method involves the I2-mediated sp3 C-H amination of aniline precursors, which provides a straightforward and efficient route to phenanthridine derivatives .
Industrial Production Methods
Industrial production of 2,3,8-Trimethoxybenzo©phenanthridine typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on the availability of starting materials and the desired yield and purity of the final product. The use of homogeneous gold catalysis is preferred for its high efficiency and functional group compatibility .
化学反应分析
Types of Reactions
2,3,8-Trimethoxybenzo©phenanthridine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of methoxy groups and the aromatic nature of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize 2,3,8-Trimethoxybenzo©phenanthridine.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used to reduce the compound.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction can yield various reduced derivatives of the compound.
科学研究应用
2,3,8-Trimethoxybenzo©phenanthridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying aromatic chemistry.
Biology: The compound exhibits significant biological activities, including anticancer and antiviral properties.
Industry: The compound is used in the development of new pharmaceuticals and as a precursor for the synthesis of other bioactive molecules.
作用机制
The mechanism of action of 2,3,8-Trimethoxybenzo©phenanthridine involves its interaction with molecular targets such as topoisomerases. By inhibiting these enzymes, the compound can interfere with DNA replication and transcription, leading to cell cycle arrest and apoptosis in cancer cells . The presence of methoxy groups enhances its binding affinity and specificity for these targets.
相似化合物的比较
2,3,8-Trimethoxybenzo©phenanthridine can be compared with other benzo[c]phenanthridine derivatives, such as nitidine and fagaronine. These compounds share a similar core structure but differ in their substituents and biological activities . For example:
Nitidine: Known for its potent anticancer and antiviral activities.
Fagaronine: Exhibits significant antitumor properties and is used as a reference compound in biological studies.
The uniqueness of 2,3,8-Trimethoxybenzo©phenanthridine lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Similar Compounds
- Nitidine
- Fagaronine
- Berberrubine
- Chelerythrine
These compounds, like 2,3,8-Trimethoxybenzo©phenanthridine, belong to the benzo[c]phenanthridine class and are known for their diverse biological activities .
属性
CAS 编号 |
56517-15-8 |
|---|---|
分子式 |
C20H17NO3 |
分子量 |
319.4 g/mol |
IUPAC 名称 |
2,3,8-trimethoxybenzo[c]phenanthridine |
InChI |
InChI=1S/C20H17NO3/c1-22-14-5-7-15-13(8-14)11-21-20-16(15)6-4-12-9-18(23-2)19(24-3)10-17(12)20/h4-11H,1-3H3 |
InChI 键 |
ODTIETJGJCIYGE-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=CN=C3C(=C2C=C1)C=CC4=CC(=C(C=C43)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2-[4-Chloro-2-(propan-2-yl)phenoxy]acetamide](/img/structure/B12806183.png)




![Dipotassium;[2-[(5,5-dicarboxy-15-hydroxy-9-methyl-14-methylidene-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl)oxy]-6-(hydroxymethyl)-3-(3-methylbutanoyloxy)-5-sulfonatooxyoxan-4-yl] sulfate](/img/structure/B12806213.png)



